molecular formula C21H29N3O3S B7638426 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide

4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide

Cat. No. B7638426
M. Wt: 403.5 g/mol
InChI Key: DIXOEHWTAZMSPI-UHFFFAOYSA-N
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Description

4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is known to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is not well understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it is known to have potential applications in the treatment of various diseases, such as glaucoma, epilepsy, and osteoporosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide in lab experiments include its potential as a tool to study the biochemical and physiological effects of sulfonamide drugs on various biological processes. The limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide. These include:
1. Investigating the mechanism of action of this compound and its interactions with other molecules.
2. Studying the biochemical and physiological effects of this compound on various biological processes.
3. Developing new and improved synthesis methods for this compound.
4. Exploring the potential applications of this compound in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It can be used as a tool to study the biochemical and physiological effects of sulfonamide drugs on various biological processes. However, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethylpyrrole with acetic anhydride to form 2-acetyl-2,5-dimethylpyrrole. The second step involves the reaction of 2-acetyl-2,5-dimethylpyrrole with azocane to form 2-(azocan-1-yl)acetyl)-2,5-dimethylpyrrole. The final step involves the reaction of 2-(azocan-1-yl)acetyl)-2,5-dimethylpyrrole with benzenesulfonyl chloride to form this compound.

Scientific Research Applications

4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It can be used as a tool to study the biochemical and physiological effects of sulfonamide drugs on various biological processes. It can also be used to investigate the mechanism of action of sulfonamide drugs and their interactions with other molecules.

properties

IUPAC Name

4-[3-[2-(azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-16-14-20(21(25)15-23-12-6-4-3-5-7-13-23)17(2)24(16)18-8-10-19(11-9-18)28(22,26)27/h8-11,14H,3-7,12-13,15H2,1-2H3,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXOEHWTAZMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)CN3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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